molecular formula C14H19NO2 B1344359 tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate CAS No. 695231-56-2

tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate

Cat. No.: B1344359
CAS No.: 695231-56-2
M. Wt: 233.31 g/mol
InChI Key: HKWKGFDFWWEOOS-UHFFFAOYSA-N
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Description

tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate is a versatile small molecule scaffold used in various research and industrial applications. Its empirical formula is C14H19NO2, and it has a molecular weight of 233.31 g/mol . This compound is known for its stability and reactivity, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of 2,3-dihydro-1H-inden-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate is unique due to its specific structure, which provides stability and reactivity. Its tert-butyl group offers steric protection, enhancing its utility in various synthetic applications. Additionally, the indene moiety contributes to its versatility as a scaffold for building more complex molecules .

Properties

IUPAC Name

tert-butyl N-(2,3-dihydro-1H-inden-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWKGFDFWWEOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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